![molecular formula C8H5FN2O2 B1442045 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190316-18-7](/img/structure/B1442045.png)

6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Overview

Description

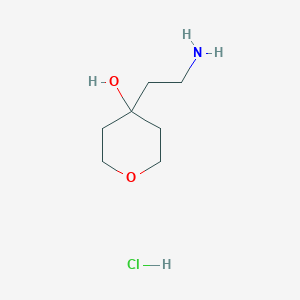

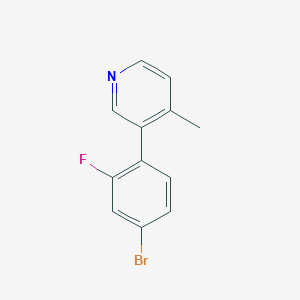

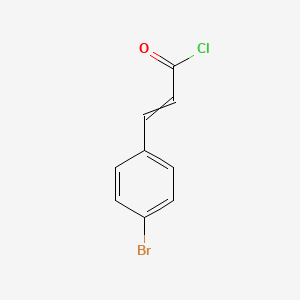

“6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H5FN2O2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolopyridine core with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Related Compounds : The synthesis of compounds related to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been a subject of research. For instance, Bencková and Krutošíková (1997) synthesized 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives, demonstrating the feasibility of synthesizing complex pyrrolopyridine structures (Bencková & Krutošíková, 1997).

Practical Synthesis of Pharmaceutical Intermediates : A practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, related to this compound, was described by Wang et al. (2006). This work highlights the utility of such compounds in pharmaceutical development (Wang et al., 2006).

Synthesis of Tetrahydro-1H-Pyrrolopyridine Carboxylic Acids : Lichitsky et al. (2010) reported on the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, demonstrating the versatility and potential of pyrrolopyridine derivatives in chemical synthesis (Lichitsky et al., 2010).

Applications in Medical Imaging and Diagnostics

- PET Imaging of Neurofibrillary Tangles : Hopewell et al. (2019) developed a simplified synthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles, where 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine plays a key role. This advancement is significant for neuroimaging, especially in conditions like Alzheimer's disease (Hopewell et al., 2019).

Fluorescence and Chemosensor Applications

- Fluorescent Chemosensor for Iron Ions : Maity et al. (2018) synthesized 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, demonstrating their use as chemosensors for Fe3+/Fe2+ ions. This application is pivotal in biological and environmental sensing technologies (Maity et al., 2018).

Antibacterial and Anticancer Research

- Antibacterial and Anticancer Activities : Al-Trawneh et al. (2010) synthesized 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and related compounds, demonstrating their antimicrobial and antiproliferative activities. These findings highlight the potential of this compound derivatives in developing new therapeutic agents (Al-Trawneh et al., 2010).

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid”, as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research could focus on further optimization of these compounds to improve their potency and selectivity for FGFRs, as well as investigating their efficacy in preclinical and clinical studies.

Properties

IUPAC Name |

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-6-7(11-2-4)5(3-10-6)8(12)13/h1-3,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLWUALFRLGQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696664 | |

| Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190316-18-7 | |

| Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)

![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)

![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)